7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines, characterized by a fused pyrrole and pyrimidine ring structure. The molecular formula for this compound is with a molecular weight of approximately 260.04 g/mol . This compound is notable for its unique structural features, including the presence of an iodine atom at the 7-position and an amino group at the 4-position, which contribute to its chemical reactivity and biological activity.
The reactivity of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the iodine atom can undergo electrophilic reactions. Typical reactions may include:
These reactions make it a versatile intermediate in organic synthesis.
7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an inhibitor of various enzymes and receptors. Specifically, it shows promise as an inhibitor of certain kinases, which are crucial in cell signaling pathways associated with cancer and other diseases . Its structural similarity to other biologically active compounds enhances its potential therapeutic applications.
The synthesis of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves several steps:
Detailed protocols may vary depending on specific laboratory conditions .
7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several applications:
Interaction studies involving 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Such studies are essential for understanding the pharmacological profile and therapeutic potential of this compound .
Several compounds share structural similarities with 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 163622-50-2 | 0.93 |
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | 1416354-36-3 | 0.92 |
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amino | 862729-13-3 | 0.80 |
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amino | 1080467-50-0 | 0.70 |
1H-Pyrrolo[2,3-b]pyridin-6-amino | 145901-11-7 | 0.68 |
The uniqueness of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine lies primarily in its iodine substitution at the seventh position and its specific amino group placement at the fourth position. These features distinguish it from other pyrrolopyrimidine derivatives and contribute to its distinct biological activities and synthetic utility .